N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide

Description

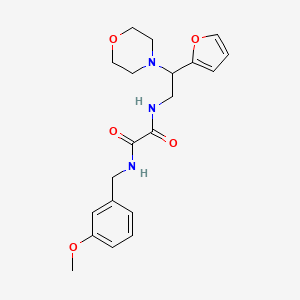

N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure includes two distinct substituents:

- N1-substituent: A 2-(furan-2-yl)-2-morpholinoethyl group, combining a furan heterocycle (a five-membered aromatic ring with one oxygen atom) and a morpholine moiety (a six-membered saturated ring containing one oxygen and one nitrogen atom).

- N2-substituent: A 3-methoxybenzyl group, which is a benzyl ring substituted with a methoxy group at the 3-position. This aromatic group is common in bioactive compounds due to its metabolic stability and ability to engage in π-π interactions .

Its design likely prioritizes optimizing receptor binding, metabolic stability, and pharmacokinetic properties through strategic substitution.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-26-16-5-2-4-15(12-16)13-21-19(24)20(25)22-14-17(18-6-3-9-28-18)23-7-10-27-11-8-23/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXKVVQYXIQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and morpholine group may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Methoxybenzyl Groups : The target compound’s 3-methoxybenzyl group is structurally similar to S336’s 2,4-dimethoxybenzyl substituent. Methoxy groups enhance metabolic stability and receptor binding in flavor compounds, as seen in S336’s regulatory approval for umami enhancement .

- Heterocyclic Moieties: The morpholinoethyl-furan combination in the target compound contrasts with pyridyl (S336, S5456) or thiazolyl (Compound 13) groups in analogs. Morpholine improves aqueous solubility, while furan may influence metabolic pathways or aromatic stacking .

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan ring : Known for its nucleophilic properties.

- Morpholino group : Enhances solubility and stability.

- Oxalamide moiety : Facilitates hydrogen bonding.

Chemical Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 310.38 g/mol |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases. The furan ring and morpholine moiety are believed to play crucial roles in inhibiting certain enzymes or receptors, which may lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit various kinases, including Spleen Tyrosine Kinase (SYK), which is involved in several signaling pathways related to immune responses and cancer progression. The inhibition of such kinases can lead to reduced cell proliferation and survival in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. This activity is likely due to its ability to induce apoptosis and inhibit cell cycle progression.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.

Study 2: Kinase Inhibition

In another investigation, the compound was tested for its ability to inhibit SYK activity in vitro. Results indicated a significant reduction in SYK phosphorylation, leading to decreased downstream signaling associated with tumor growth.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the furan intermediate : Achieved through cyclization reactions.

- Introduction of the morpholinoethyl group : Reacting the furan intermediate with morpholine derivatives.

- Coupling with methoxybenzyl chloride : Finalizing the synthesis through a coupling reaction under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.